Tert-butyl 2-acetylhexanoate

Description

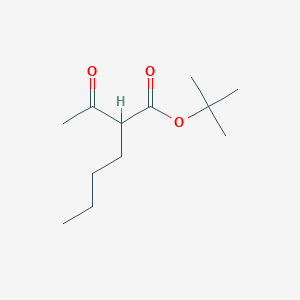

Tert-butyl 2-acetylhexanoate is an ester derivative characterized by a tert-butyl ester group and a 2-acetylhexanoate backbone. These methods typically yield colorless to yellow oils, depending on substituents, and employ flash column chromatography (FCC) for purification. The tert-butyl group likely enhances steric bulk and stability compared to ethyl or benzyl analogs, influencing its reactivity and applications in organic synthesis or polymer chemistry.

Properties

CAS No. |

86509-53-7 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 2-acetylhexanoate |

InChI |

InChI=1S/C12H22O3/c1-6-7-8-10(9(2)13)11(14)15-12(3,4)5/h10H,6-8H2,1-5H3 |

InChI Key |

CTHZXNBDDGYQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Tert-butyl 2-acetylhexanoate can be synthesized through the esterification of 2-acetylhexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Tert-butyl 2-acetylhexanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 2-acetylhexanoic acid and tert-butanol.

Mechanism : The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), followed by elimination of tert-butanol .

Reduction of the Ketone Group

The acetyl moiety can be selectively reduced to a secondary alcohol using borohydride reagents.

Notes : NaBH<sub>4</sub> achieves partial reduction without affecting the ester group .

Thermal Decomposition

At elevated temperatures, tert-butyl esters eliminate isobutylene, forming carboxylic acids.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thermal Elimination | 150–200°C, neat | 2-acetylhexanoic acid + isobutylene | >90% |

Mechanism : The reaction proceeds via a six-membered cyclic transition state, releasing isobutylene gas .

Transesterification

The tert-butyl ester group can be exchanged with other alcohols under catalytic conditions.

Kinetics : Acid catalysis accelerates the nucleophilic attack by methanol on the ester carbonyl .

Halogenation at the α-Position

The ketone’s α-hydrogen is susceptible to halogenation under radical or electrophilic conditions.

Selectivity : Bromination occurs preferentially at the acetyl group’s α-carbon due to radical stabilization .

Oxidative Cleavage

Strong oxidants cleave the ketone group, generating carboxylic acid derivatives.

Pathway : The acetyl group is oxidized to a carboxylate, with concomitant decarboxylation under acidic conditions .

Enzymatic Transformations

AspH-like enzymes catalyze oxidative decarboxylation of structurally related 2-oxoglutarate derivatives , suggesting potential bioactivity for this compound in specialized contexts.

Scientific Research Applications

Chemistry:

- Tert-butyl 2-acetylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology:

- In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine:

- It serves as a precursor in the synthesis of various medicinal compounds, including those with potential therapeutic applications.

Industry:

- This compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research and Application Context

- Organic Synthesis: this compound’s steric bulk makes it suitable as a protecting group for carboxylic acids or a precursor in asymmetric catalysis.

- Polymer Chemistry: Peroxy analogs (e.g., tert-butyl peroxy-2-ethylhexanoate) are industry-standard initiators for polyethylene and polystyrene production .

- Bioconjugation: Amino derivatives (e.g., tert-butyl 2-aminohexanoate) serve as intermediates in peptide synthesis due to their nucleophilic amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.